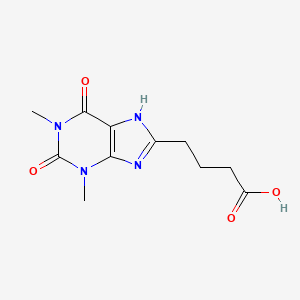

Theophylline-8-butyric acid

CAS No.: 5438-71-1

Cat. No.: VC3760473

Molecular Formula: C11H14N4O4

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5438-71-1 |

|---|---|

| Molecular Formula | C11H14N4O4 |

| Molecular Weight | 266.25 g/mol |

| IUPAC Name | 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoic acid |

| Standard InChI | InChI=1S/C11H14N4O4/c1-14-9-8(10(18)15(2)11(14)19)12-6(13-9)4-3-5-7(16)17/h3-5H2,1-2H3,(H,12,13)(H,16,17) |

| Standard InChI Key | NGBYKZGOXFIONW-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCC(=O)O |

| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCC(=O)O |

Introduction

Chemical Properties and Structure

Theophylline-8-butyric acid possesses a defined chemical structure that determines its physical and chemical properties. The molecular architecture consists of the basic xanthine structure with methyl groups at positions 1 and 3, characteristic of theophylline, with the additional butyric acid chain attached at position 8.

Structural Analysis

The molecular structure features the characteristic purine ring system found in xanthine derivatives, with two fused rings—a pyrimidine and an imidazole. The presence of the carboxylic acid group on the butyric acid chain provides sites for potential hydrogen bonding and enables its participation in various biochemical interactions. This structure is crucial for understanding the compound's reactivity, solubility, and biological activity.

Synthesis and Preparation Methods

The synthesis of theophylline-8-butyric acid typically follows modified methods based on procedures established by researchers like Cook and colleagues.

Standard Synthesis Protocols

Chemical Reactivity

Theophylline-8-butyric acid demonstrates diverse chemical reactivity, primarily due to its functional groups, particularly the carboxylic acid moiety and the xanthine core structure.

Key Reaction Types

The compound participates in several chemical reaction types:

-

Oxidation Reactions: The compound can undergo oxidation, particularly affecting the carboxylic acid group or potentially the xanthine ring system.

-

Reduction Reactions: Reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol, creating derivative compounds with modified properties.

-

Substitution Reactions: The carboxyl group can be replaced by other functional groups through nucleophilic substitution reactions, offering pathways to create various derivatives.

-

Conjugation Reactions: Particularly important is the ability to form conjugates with proteins for immunological applications, as demonstrated in the development of antibodies against theophylline .

Derivative Formation

One notable derivative is theophylline-8-butyric acid lactam (CAS: 95796-70-6), which features a cyclized structure where the butyric acid chain forms an internal amide bond with the xanthine ring system . This lactam derivative has its own distinct properties and applications, particularly in analytical chemistry and immunoassay development.

Biological Activity and Mechanism of Action

Theophylline-8-butyric acid exhibits biological activities that stem from its structural relationship to theophylline while being modified by the presence of the butyric acid chain.

Pharmacological Mechanisms

The compound is believed to operate through several mechanisms:

-

Phosphodiesterase Inhibition: Like theophylline, it likely inhibits phosphodiesterase enzymes, thereby increasing cyclic adenosine monophosphate (cAMP) levels and producing bronchodilatory effects.

-

Adenosine Receptor Antagonism: The xanthine structure enables binding to adenosine receptors, blocking their activity and preventing bronchoconstriction while promoting smooth muscle relaxation.

-

Histone Deacetylase Modulation: The compound may influence histone deacetylase activity, potentially conferring anti-inflammatory properties.

These mechanisms collectively contribute to the compound's potential therapeutic effects and its utility in various research applications.

Applications in Scientific Research

Theophylline-8-butyric acid has found diverse applications across several scientific disciplines, highlighting its versatility as a research tool and potential therapeutic agent.

Applications in Analytical Chemistry

One of the most significant applications is in analytical chemistry, particularly in immunoassay development for theophylline detection. Research has demonstrated that when conjugated to carrier proteins such as bovine serum albumin (BSA), theophylline-8-butyric acid can elicit antibody production against theophylline in immunized animals . These antibodies have been successfully employed in developing fluoroimmunoassays for direct determination of theophylline in serum samples, providing a rapid and specific analytical method with minimal sample volume requirements .

Applications in Immunological Research

The ability to generate highly specific antibodies against theophylline makes the compound valuable in immunological research. Studies have shown that sheep immunized with theophylline-8-butyric acid-BSA conjugates produced antibodies with specificity characteristics suitable for analytical applications . This property enables the development of various immunoassay formats beyond fluoroimmunoassays, including enzyme-linked immunosorbent assays (ELISAs) and other immunochemical detection methods.

Applications in Medicinal Chemistry

In medicinal chemistry, theophylline-8-butyric acid serves as an important structural lead for developing novel therapeutic agents. The modification of the theophylline core with the butyric acid chain provides a template for further structural variations aimed at enhancing pharmacological properties or reducing adverse effects associated with theophylline therapy.

| Application Area | Specific Uses | Key Features |

|---|---|---|

| Analytical Chemistry | Immunoassay development, Reference standards | High specificity, Chemical stability |

| Immunological Research | Antibody production, Immunogen design | Protein conjugation capacity |

| Medicinal Chemistry | Drug development, Structure-activity studies | Modifiable structure, Relationship to known drug |

| Biochemical Research | Enzyme inhibition studies, Receptor binding assays | Biological activity profile |

Comparison with Related Compounds

Theophylline-8-butyric acid belongs to a family of methylxanthine derivatives, each with distinctive properties and applications.

Structural Comparisons

When compared to other methylxanthine compounds, theophylline-8-butyric acid shares the core xanthine structure but differs in its substituents:

-

Theophylline (1,3-dimethylxanthine): The parent compound, lacking the butyric acid chain at position 8, primarily used as a bronchodilator.

-

Caffeine (1,3,7-trimethylxanthine): Contains an additional methyl group at position 7 compared to theophylline, known for its central nervous system stimulant effects.

-

Theobromine (3,7-dimethylxanthine): Differs in methyl group positions, found naturally in chocolate, with milder stimulant properties.

-

Theophylline-8-butyric acid lactam: A cyclized derivative where the butyric acid chain forms an internal amide bond with the xanthine structure, creating a distinct chemical entity with its own applications .

Functional Comparisons

The unique structure of theophylline-8-butyric acid imparts specific functional advantages in certain applications:

-

Protein Conjugation: The carboxylic acid group provides a reactive site for conjugation to proteins, making it particularly useful for developing immunogens .

-

Solubility Profile: The addition of the butyric acid chain likely modifies the solubility characteristics compared to theophylline, potentially affecting its pharmacokinetic properties.

-

Receptor Binding: Structural modifications may influence binding affinity to adenosine receptors and phosphodiesterase enzymes, potentially altering biological activity compared to theophylline.

Current Research and Future Perspectives

Research on theophylline-8-butyric acid continues to evolve, with ongoing investigations into its potential applications and properties.

Analytical Method Development

Current research efforts include the refinement of analytical methods employing theophylline-8-butyric acid derivatives. The development of sensitive and specific immunoassays remains an area of active investigation, with aims to improve detection limits, reduce cross-reactivity, and enhance assay performance in complex biological matrices .

Future Research Directions

Potential future research directions might include:

-

Exploration of structure-activity relationships through systematic modification of the butyric acid chain

-

Investigation of potential anti-inflammatory properties related to histone deacetylase modulation

-

Development of novel drug delivery systems incorporating theophylline-8-butyric acid or its derivatives

-

Application in bioconjugate chemistry beyond traditional protein conjugation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume